Chlorodicyclohexylborane
Overview
Description
Chlorodicyclohexylborane, also known as Dicyclohexylboron chloride, Dicyclohexylboryl chloride, or Dicyclohexylchloroborane, is a chemical compound with the linear formula (C6H11)2BCl . It is used as a reactant for various chemical reactions including Aldol addition reactions, Mukaiyama aldol addition, Microwave assisted ring closing metathesis reactions, C-alkylation of aromatic aldimines, and reversible ketone-ketone aldol reactions .
Molecular Structure Analysis
The molecular weight of Chlorodicyclohexylborane is 212.57 . Its molecular structure is represented by the linear formula (C6H11)2BCl . The InChI string representation is 1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 .Chemical Reactions Analysis
Chlorodicyclohexylborane is a reactant for various chemical reactions. These include Aldol addition reactions, Mukaiyama aldol addition, Microwave assisted ring closing metathesis reactions, C-alkylation of aromatic aldimines, and reversible ketone-ketone aldol reactions .Physical And Chemical Properties Analysis
Chlorodicyclohexylborane is a liquid . It has a boiling point of 100-101 °C/1 mmHg (lit.) and a density of 0.97 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis Enhancement
Chlorodicyclohexylborane has shown effectiveness in the synthesis of macrocyclic beta-strand templates through ring closing metathesis (RCM). Its addition improved yield notably in both thermal and microwave-assisted RCM processes (Abell et al., 2009).
Conformational Transition Studies
The behavior of chlorocyclohexane, closely related to chlorodicyclohexylborane, has been used to determine the activation energy between conformational isomers. This was achieved by monitoring conformational transitions through infrared spectra (Štokr et al., 1973).
Environmental Impact Research
Studies on the environmental fates and differential toxicities of hexachlorocyclohexane isomers, which include compounds structurally similar to chlorodicyclohexylborane, have provided insights into their global transport and impact on the ecosystem (Willett et al., 1998).
Polymerization Processes
Chlorocyclohexane, a compound related to chlorodicyclohexylborane, has been utilized as a promoter in ethylene polymerization. Its presence significantly enhanced the polymerization rate and catalyst activity (Abedi et al., 2015).
Radical Chemistry
Chlorodicyclohexylborane's related compound, chlorocyclohexane, has been a focus in studies involving C(sp3)-H cross-coupling. This process is enabled by the catalytic generation of chlorine radicals, showcasing potential applications in organic synthesis (Shields & Doyle, 2016).
Safety And Hazards
Chlorodicyclohexylborane is classified as a flammable liquid (Category 2), pyrophoric liquid (Category 1), and skin corrosive (Sub-category 1B) . It is also harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is advised to handle this chemical with caution and use appropriate protective measures .
Relevant Papers One of the relevant papers retrieved is “Recent Advances in Borane Chemistry” which discusses some recent advances in the area of hydroboration and organoborane chemistry . Another paper titled “Chlorodicyclohexylborane-mediated aldol additions of alpha,alpha’-dioxygenated ketones” discusses the use of Chlorodicyclohexylborane in aldol additions .
properties
IUPAC Name |
chloro(dicyclohexyl)borane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBOKJIYEZCTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403001 | |
Record name | Chlorodicyclohexylborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodicyclohexylborane | |
CAS RN |
36140-19-9 | |
Record name | Chlorodicyclohexylborane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36140-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorodicyclohexylborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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